![molecular formula C21H22F3N3O4 B11555753 2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11555753.png)
2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, propoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones under specific conditions. The reaction is often carried out in the presence of solvents such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-{N’-[(1E)-[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE
- 1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE
Uniqueness
1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H22F3N3O4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C21H22F3N3O4/c1-3-10-31-17-9-8-14(11-18(17)30-4-2)13-25-27-20(29)19(28)26-16-7-5-6-15(12-16)21(22,23)24/h5-9,11-13H,3-4,10H2,1-2H3,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
RXQRYSAIFBTWIK-DHRITJCHSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC |
Origin of Product |
United States |
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